Erucic acid (cis-13-docosenoic acid) is a monounsaturated omega-9 fatty acid. It is predominantly found in the seed oil of plants from the Brassicaceae family, such as rapeseed (Brassica napus) and mustard (Brassica juncea). [, , ] Erucic acid has garnered significant interest in scientific research due to its unique properties and potential applications in various fields.
Erucic acid is predominantly sourced from the seeds of plants in the Brassicaceae family, including:
Erucic acid is classified as a long-chain fatty acid and falls under the category of unsaturated fatty acids due to its single double bond. It is categorized specifically as:
Erucic acid can be synthesized through various methods, primarily focusing on chemical reactions involving simpler fatty acids or through direct extraction from plant sources.
The extraction process typically involves:
Erucic acid has a linear structure with a long carbon chain. Its structural formula can be represented as follows:
Erucic acid participates in various chemical reactions typical of unsaturated fatty acids:
These reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. For example, hydrogenation reactions are often conducted in the presence of catalysts like palladium or nickel at elevated temperatures.
The mechanism by which erucic acid exerts its effects in biological systems primarily involves its incorporation into cell membranes and its role in cellular signaling pathways.
Research indicates that dietary intake of erucic acid may impact lipid profiles and inflammatory responses, though excessive consumption has been linked to potential health risks.
Studies have shown that erucic acid's stability varies with environmental conditions, influencing its applications in food and industrial products.
Erucic acid has several applications across various fields:
Erucic acid is systematically named (13Z)-docos-13-enoic acid according to IUPAC nomenclature, denoting a 22-carbon chain (docosenoic acid) with a cis double bond originating at the 13th carbon [1] [7]. Its molecular formula is C₂₂H₄₂O₂, with a molecular weight of 338.57 g/mol [4] [10]. The cis configuration (Z-isomer) of the double bond is biologically significant and distinguishes it from its trans isomer, known as brassidic acid [1]. This structural configuration influences both the physical properties and metabolic behavior of the molecule. At room temperature, erucic acid presents as a white waxy solid with a melting point of 33.8°C and a boiling point of 381.5°C (decomposes) [1]. It is insoluble in water but soluble in methanol and ethanol [1]. The compound's hydrophobicity increases with chain length, impacting its behavior in biological systems and industrial processes.
Table 1: Fundamental Chemical Properties of Erucic Acid
Property | Value/Description |
---|---|
IUPAC Name | (13Z)-Docos-13-enoic acid |
Molecular Formula | C₂₂H₄₂O₂ |
Molecular Weight | 338.57 g/mol |
CAS Registry Number | 112-86-7 |
Double Bond Configuration | cis (Z) |
Isomer Name (trans) | Brassidic acid |
Physical State (25°C) | White waxy solid |
Melting Point | 33.8°C |
Boiling Point | 381.5°C (decomposes) |
Erucic acid predominantly accumulates in the seeds of plants within the Brassicaceae family. High-erucic acid rapeseed (HEAR) varieties of Brassica napus historically contained 20-54% erucic acid in their seed oil, while mustard (Brassica juncea) oil contains approximately 42% [1] [3]. The distribution within the seed tissues is heterogeneous, with the highest concentrations found in the inner cotyledons compared to outer cotyledons and embryonic axes [8]. This heterogeneous distribution is enzymatically regulated by tissue-specific expression of FATTY ACYL COA ELONGASE (FAE1) genes, particularly BnaA8.FAE1 and BnaC3.FAE1, which are highly expressed in high-erucic varieties [8]. These genes encode the condensing enzymes responsible for the initial and rate-limiting step in the elongation of oleic acid (C18:1) to eicosenoic acid (C20:1) and subsequently to erucic acid (C22:1) [8] [9]. The natural occurrence of erucic acid extends beyond cultivated Brassicas to related genera, including Eruca (from which its name derives) and wild mustard species [1].
The erucic acid content in vegetable oils exhibits significant variation across plant species and cultivars. Modern low-erucic acid rapeseed (LEAR), commercially known as canola, has been bred to contain less than 2% erucic acid to meet international food safety standards [1] [8] [9]. In contrast, traditional mustard oil maintains high levels (≈42%), and wallflower seeds contain 20-54% erucic acid [1] [3]. Environmental factors significantly influence these concentrations; mustard varieties listed as "erucic acid-free" can produce detectable amounts under certain growing conditions [3]. Analytical techniques such as thermally assisted hydrolysis and methylation (THM) enable rapid determination directly from seeds without prior oil extraction, facilitating quality control [3]. Beyond Brassicaceae oils, erucic acid occurs in smaller quantities in other food sources, including cereals (up to 500 mg/100 g), pastries (up to 600 mg/100 g), salmon (up to 800 mg/100 g), and nuts (up to 300 mg/100 g) [2].
Table 2: Erucic Acid Content in Selected Plant Oils and Sources
Source | Erucic Acid Content (% total fatty acids) | Notes |
---|---|---|
Traditional Rapeseed Oil | 20-54% | Pre-canola varieties |
Mustard Oil (B. juncea) | ≈42% | Common in South Asian cuisine |
Canola (LEAR) Oil | <2% | Bred for human consumption |
HEAR Varieties | 40-50% | Industrial applications |
Sunflower Oil | Up to 0.9% | Variable by cultivar |
Cereals | ≤500 mg/100 g | Non-oil source contribution |
Salmon | ≤800 mg/100 g | Marine source |
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